Pinocarveol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

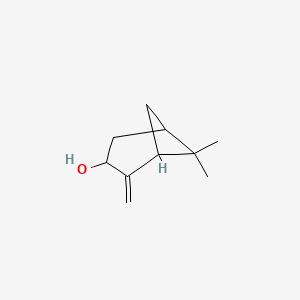

Pinocarveol is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic monoterpenoid, which means it is composed of two isoprene units and contains one hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: cis-pinocarveol and trans-pinocarveol. This compound is naturally found in various plant species, including Eucalyptus globulus and Picea abies, and is a component of several essential oils .

準備方法

Synthetic Routes and Reaction Conditions

Pinocarveol can be synthesized through several methods. One common method involves the autoxidation of α-pinene. Another method is the oxidation of β-pinene using lead tetraacetate. Additionally, this compound can be prepared by isomerizing α-pinene oxide with various reagents such as diisobutylaluminum, lithium aluminum hydride, activated alumina, potassium tert-butoxide in dimethyl sulfoxide, and lithium diethylamide .

Industrial Production Methods

In industrial settings, this compound is often produced by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. Selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .

化学反応の分析

Types of Reactions

Pinocarveol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as verbenone and myrtenal.

Reduction: Reduction reactions can convert this compound into other monoterpenoids.

Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Selenium dioxide, hydrogen peroxide, and lead tetraacetate are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride and diisobutylaluminum are used for reduction reactions.

Major Products

The major products formed from the reactions of this compound include verbenone, myrtenal, and other monoterpenoids .

科学的研究の応用

Medicinal Applications

Antimicrobial Activity

Pinocarveol exhibits significant antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . A study found that trans-pinocarveol demonstrated strong fumigant toxicity against termites, effectively killing all exposed individuals at concentrations ranging from 0.312 to 10 mg/L .

Anti-inflammatory and Antioxidant Effects

Research indicates that this compound possesses anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to bind with antioxidant proteins, suggesting potential therapeutic applications in managing oxidative stress-related diseases . Seasonal variations in essential oil compositions have also highlighted higher levels of this compound correlating with enhanced antioxidant activity .

Respiratory Health

this compound is included in pharmaceutical preparations aimed at treating respiratory tract diseases due to its effectiveness against coughs . Its inclusion in herbal formulations underscores its traditional use in ethnomedicine.

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its insecticidal properties. For example, trans-pinocarveol has shown efficacy as a fumigant against pests like the Japanese termite, indicating potential use in sustainable pest management strategies .

Phytotoxic Effects

Studies on the phytotoxicity of this compound suggest it may influence seed germination and plant growth, which can be beneficial for controlling unwanted vegetation .

Industrial Applications

Fragrance and Flavoring Agent

Due to its pleasant aroma, this compound is utilized in the fragrance industry and as a flavoring agent in food products. Its presence in essential oils from various plants makes it a valuable ingredient for perfumery .

Chemical Synthesis

this compound serves as an intermediate in the synthesis of other valuable compounds, including pinocarvone and other derivatives used in pharmaceuticals and agrochemicals . Its structural characteristics facilitate various chemical reactions that are essential for producing complex organic molecules.

Data Table: Biological Activities of this compound

| Activity | Type | Reference |

|---|---|---|

| Antimicrobial | Bacterial & Fungal | |

| Anti-inflammatory | In vitro | |

| Antioxidant | Protein Binding | |

| Insecticidal | Termite Fumigant | |

| Phytotoxicity | Seed Germination |

Case Studies

-

Fumigant Efficacy Against Termites

A study demonstrated that trans-pinocarveol exhibited strong fumigant toxicity against Reticulitermes speratus, effectively killing all exposed individuals at concentrations as low as 0.312 mg/L. The compound was also noted for its acetylcholinesterase inhibition activity, suggesting potential as a natural insecticide . -

Antioxidant Properties in Essential Oils

Research on seasonal variations of essential oils revealed that higher concentrations of this compound during specific months correlated with increased antioxidant activity. This suggests that harvesting time can significantly affect the therapeutic potential of plant extracts containing this compound . -

Traditional Uses and Modern Applications

Ethnobotanical studies have documented the use of plants containing this compound for treating respiratory ailments, reinforcing its relevance in both traditional medicine and contemporary pharmaceutical applications .

作用機序

Pinocarveol exerts its effects through various mechanisms. It acts as a GABA modulator, affecting the gamma-aminobutyric acid receptor-ionophore complex. This modulation can influence the opening frequency of gamma-aminobutyric acid-activated chloride channels. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress .

類似化合物との比較

Similar Compounds

Verbenone: A monoterpenoid with similar oxidation properties.

Myrtenal: Another monoterpenoid formed from the oxidation of pinocarveol.

α-Pinene and β-Pinene: Precursors in the synthesis of this compound

Uniqueness

This compound is unique due to its specific stereochemistry and its presence in a variety of essential oils. Its ability to undergo multiple types of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .

特性

CAS番号 |

3917-59-7 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC名 |

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |

InChIキー |

LCYXQUJDODZYIJ-HRDYMLBCSA-N |

SMILES |

CC1(C2CC1C(=C)C(C2)O)C |

異性体SMILES |

CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |

正規SMILES |

CC1(C2CC1C(=C)C(C2)O)C |

密度 |

0.977-0.983 |

Key on ui other cas no. |

5947-36-4 1674-08-4 3917-59-7 19894-98-5 |

物理的記述 |

Viscous, light yellow oil; Warm, woody-balsamic aroma |

ピクトグラム |

Irritant |

溶解性 |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

同義語 |

2(10)-pinen-3-ol 6,6-dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol 6,6-dimethyl-3-hydroxy-2-methylenebicyclo(3.1.1)heptane pinocarveol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。